4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationship COX-2 inhibitor design

This isoxazole benzenesulfonamide features a 4-methoxy-3-methylphenyl core linked via a three-carbon propyl spacer to a 3-methylisoxazole—a substitution pattern absent from generic sulfonamide libraries. Even minor linker or aryl modifications can profoundly alter target selectivity (COX-2 vs. carbonic anhydrase), so compound-specific sourcing is mandatory for reproducible pharmacology. Ideal as a tool compound for SAR campaigns, affinity-probe development, or as a structurally matched negative control once inactivity is empirically confirmed. Request a quote for custom synthesis or bulk quantities.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4
CAS No. 2034333-77-0
Cat. No. B2436808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
CAS2034333-77-0
Molecular FormulaC15H20N2O4S
Molecular Weight324.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC(=NO2)C)OC
InChIInChI=1S/C15H20N2O4S/c1-11-9-14(6-7-15(11)20-3)22(18,19)16-8-4-5-13-10-12(2)17-21-13/h6-7,9-10,16H,4-5,8H2,1-3H3
InChIKeyGKPQHBUKCKPDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide – Core Structural Identity and Research Context


4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide (CAS 2034333-77-0) is a synthetic sulfonamide featuring a 4-methoxy-3-methyl-substituted benzene ring linked via a propyl chain to a 3-methylisoxazole moiety. It belongs to the broader class of isoxazole-bearing benzenesulfonamides, a chemotype extensively explored for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory activity [1]. No peer-reviewed pharmacological or biochemical data are currently available for this specific compound in the public domain; its structural annotation is confined to vendor catalogs. Consequently, its differentiation from close analogs rests principally on the unique combination of aromatic substituents and linker topology.

Why 4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide Cannot Be Replaced by Another In-Class Sulfonamide


Within the isoxazole benzenesulfonamide family, even minor alterations to the substitution pattern on the phenyl ring or the length of the alkyl linker can profoundly shift target selectivity, potency, and pharmacokinetic behaviour [1]. The 4-methoxy-3-methyl substitution on the benzene core is distinct from the 4-amino group found in sulfamethoxazole-related compounds or the halogen substitutions present in other analogs, and the three-carbon propyl spacer imposes a different conformational landscape relative to ethyl-linked or directly attached variants. These structural nuances mean that generic interchange with a seemingly similar in-class compound cannot be assumed to preserve biological activity, making compound-specific evaluation essential for informed procurement.

Quantitative Differentiation Evidence for 4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide Versus Analogs


Structural Uniqueness: 4-Methoxy-3-Methylphenyl Core Versus Common Amino and Halogen Substitutions

The target compound bears a 4-methoxy-3-methyl substitution on the phenylsulfonamide ring. In contrast, the closest commercially tracked analog, 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (Sulfamethoxazole Related Compound F), carries a 4-amino group, while other analogs such as 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide feature a single halogen substituent. The methoxy group introduces distinct electronic and steric properties that are known in the COX-2 inhibitor literature to influence both potency and selectivity [1], although no direct head-to-head pharmacological comparison has been published.

Medicinal chemistry Structure-activity relationship COX-2 inhibitor design

Linker Length Differentiation: Propyl Spacer Versus Ethyl or Direct Attachment

The compound incorporates a three-carbon propyl linker between the sulfonamide nitrogen and the isoxazole ring. Closely related analogs such as 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide employ a two-carbon ethyl spacer, while valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) attaches the isoxazole directly to the phenyl ring. The extended propyl chain increases conformational flexibility and may alter the presentation of the isoxazole moiety to biological targets [1]. Quantitative comparative data on linker-dependent activity are not available.

Conformational analysis Linker optimization Sulfonamide SAR

Isoxazole Substitution: 3-Methylisoxazol-5-yl Versus 3,4-Diarylisoxazole Scaffolds

The compound employs a 3-methylisoxazol-5-yl group, in contrast to the 3,4-diarylisoxazole core found in valdecoxib and its analogs, which are established selective COX-2 inhibitors [1]. The absence of a 4-aryl substituent on the isoxazole ring significantly reduces molecular weight and lipophilicity (cLogP estimated ~2.5 vs. ~3.5 for valdecoxib) and may translate to different pharmacokinetic and selectivity profiles. No quantitative enzymatic or cellular data exist to confirm this inference.

Heterocyclic chemistry COX-2 selectivity Isoxazole pharmacophore

Absence of Published Bioactivity Data Represents a Gap in Comparator Evidence

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases identified no quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide. By contrast, structurally related compounds such as valdecoxib have well-characterized COX-2 IC₅₀ values (e.g., ~0.01–0.04 µM in human whole blood assays). This data gap means that procurement decisions cannot be guided by comparative potency metrics and must instead be based on structural novelty and synthetic accessibility.

Data transparency Procurement risk assessment Research chemical evaluation

Recommended Application Scenarios for 4-Methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide


Structure-Activity Relationship (SAR) Exploration of COX-2 Inhibitor Chemotypes

The compound's 4-methoxy-3-methylphenylsulfonamide core, coupled with a propyl-linked 3-methylisoxazole, represents a novel substitution pattern within the isoxazole benzenesulfonamide family described in patent literature [1]. It is suitable as a tool compound for probing how methoxy/methyl substitution on the phenyl ring, in combination with a flexible three-carbon linker, influences COX-2 binding and selectivity relative to established diarylisoxazole inhibitors such as valdecoxib.

Chemical Biology Probe Development for Sulfonamide-Responsive Targets

Given the prevalence of the benzenesulfonamide motif in inhibitors of carbonic anhydrases, matrix metalloproteinases, and other therapeutically relevant enzymes, this compound can serve as a starting scaffold for developing affinity probes or activity-based probes. Its structural uniqueness relative to commercially available sulfonamide libraries provides a distinct chemical space for target identification campaigns.

Synthetic Methodology Development and Derivatization

The compound's modular architecture—featuring a functionalizable benzenesulfonamide and a 3-methylisoxazole ring—makes it a practical substrate for late-stage diversification reactions, including N-alkylation, Suzuki coupling at the phenyl ring, or isoxazole ring modification. It can be employed in synthetic chemistry workflows aimed at generating focused libraries around the isoxazole sulfonamide pharmacophore [1].

Negative Control or Inactive Comparator for Validated COX-2 Inhibitors

In the absence of published activity data, this compound may find utility as a structurally matched but potentially inactive control in experiments designed to confirm on-target effects of known COX-2 inhibitors. Its close structural resemblance to active isoxazole sulfonamides makes it a candidate for use as a negative control, provided its lack of activity is empirically verified in the relevant assay system.

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.